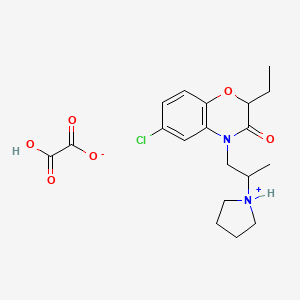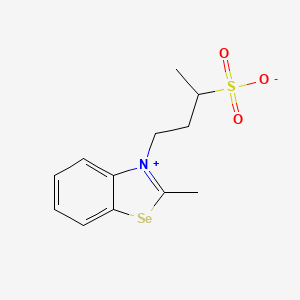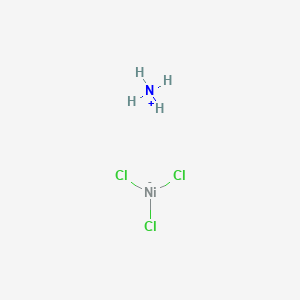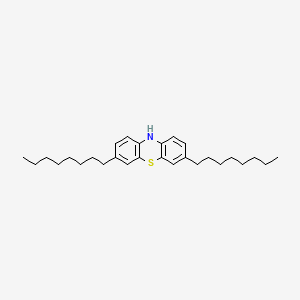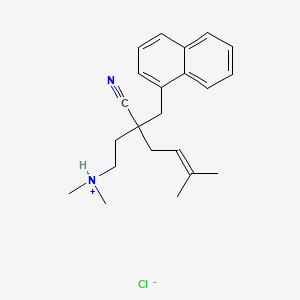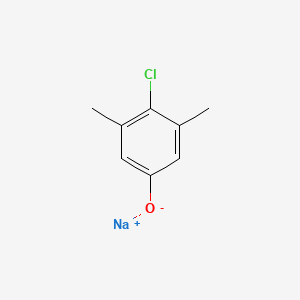
Sodium 4-chloro-3,5-dimethylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-3,5-dimethylphenolate, also known as Phenol, 4-chloro-3,5-dimethyl-, sodium salt (1:1), is a compound with the molecular formula C8H8ClNaO and a molecular weight of 178.59 g/mol . It is a solid that is soluble in water and is known for its excellent bactericidal, antimicrobial, and preservative properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-3,5-dimethylphenolate can be synthesized through the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide. The reaction typically involves dissolving 4-chloro-3,5-dimethylphenol in an appropriate solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 4-chloro-3,5-dimethylphenol and sodium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-chloro-3,5-dimethylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 4-chloro-3,5-dimethylphenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Utilized in the formulation of antiseptics and disinfectants due to its bactericidal properties.
Mécanisme D'action
The mechanism of action of sodium 4-chloro-3,5-dimethylphenolate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets and interacts with the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents . This action is facilitated by the phenolic structure of the compound, which allows it to integrate into the lipid bilayer and disrupt its integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroxylenol: Another phenolic compound with similar antimicrobial properties.
Triclosan: A widely used antimicrobial agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which enhances its antimicrobial activity compared to other phenolic compounds. The presence of chlorine and methyl groups on the phenol ring increases its lipophilicity, allowing for better integration into microbial cell membranes and more effective disruption of membrane integrity .
Propriétés
Numéro CAS |
54983-54-9 |
|---|---|
Formule moléculaire |
C8H8ClNaO |
Poids moléculaire |
178.59 g/mol |
Nom IUPAC |
sodium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C8H9ClO.Na/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |
Clé InChI |
IUJGTVGVLAYVKG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)[O-].[Na+] |
Numéros CAS associés |
88-04-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

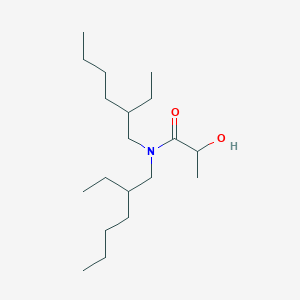
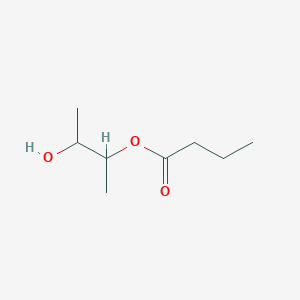
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)
